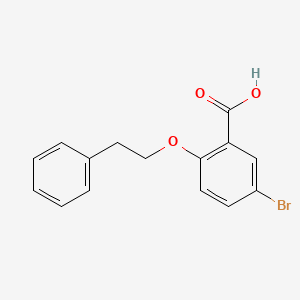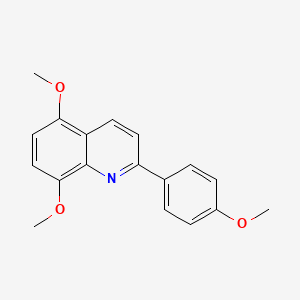
5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” is a chemical compound with the molecular formula C18H17NO3 . It is a quinoline derivative, which is a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains methoxy groups at the 5th and 8th positions and a methoxyphenyl group at the 2nd position .Applications De Recherche Scientifique
Anticorrosive Materials
Quinoline derivatives, including those with methoxy groups, are recognized for their effectiveness as anticorrosive agents. These compounds exhibit strong affinity for metallic surfaces, forming stable chelating complexes that prevent corrosion. This application is vital in extending the lifespan of metal-based structures and components across various industries, including construction and manufacturing (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Applications
Quinoline and its derivatives have been explored for their therapeutic potential, particularly in cancer and malaria treatment. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects, underscores their significance in drug development. The versatility of the quinoline scaffold has made it a target for new chemotherapeutic agents, with many quinoline-based compounds undergoing clinical investigation (Hussaini, 2016).
Photocatalytic Degradation
The quinoline structure is also instrumental in the photocatalytic degradation of pollutants. Studies have shown that quinoline compounds can be degraded through photocatalysis, contributing to environmental remediation efforts. This application is crucial for reducing the ecological footprint of quinoline and its derivatives, which can be toxic and persistent in the environment (Pichat, 1997).
Anticancer Drug Design
Quinoline-based compounds have a significant impact on anticancer drug development. Their ability to interfere with cellular processes such as growth inhibition, apoptosis, and angiogenesis makes them valuable in designing new therapeutic agents for cancer treatment. The quinoline moiety offers a flexible platform for drug discovery, leading to the development of compounds with enhanced efficacy and reduced toxicity (Musioł, 2017).
Biomedical Research
Quinoline derivatives are extensively studied for their biomedical applications, including their role as building blocks in bioactive molecules. Their incorporation into therapeutic agents against various diseases highlights the chemical diversity and biological relevance of quinoline-based compounds. The ongoing research into their pharmacological activities continues to uncover new potential applications, underscoring the importance of quinoline in medicinal chemistry and drug development (Irfan et al., 2021).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .
Result of Action
Quinoline derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. These factors can include temperature, pH, presence of other substances, and specific conditions within the body .
Propriétés
IUPAC Name |
5,8-dimethoxy-2-(4-methoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVCMVEJBCIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

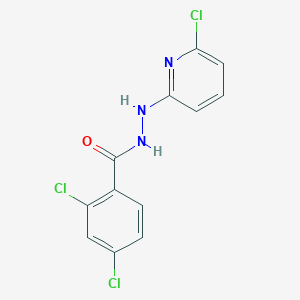
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)
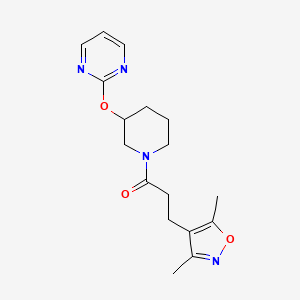
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
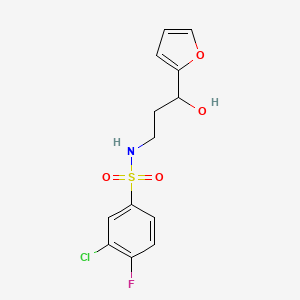
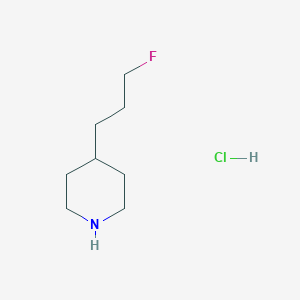
![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)
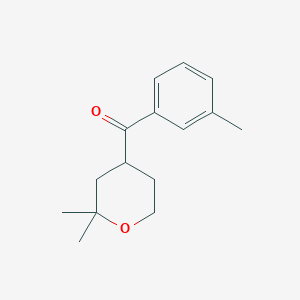
![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)
